molecular formula C5H8N2O B2827478 (2-Methyloxazol-5-YL)methanamine CAS No. 141567-36-4

(2-Methyloxazol-5-YL)methanamine

Cat. No.: B2827478
CAS No.: 141567-36-4
M. Wt: 112.132
InChI Key: FQEVXKSBFMCYTI-UHFFFAOYSA-N
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Description

(2-Methyloxazol-5-yl)methanamine: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazol-5-yl)methanamine typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction parameters to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Methyloxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(2-Methyloxazol-5-yl)methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • Oxazole

  • Thiazole

  • Imidazole

This comprehensive overview provides a detailed understanding of (2-Methyloxazol-5-yl)methanamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVXKSBFMCYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141567-36-4
Record name (2-methyl-1,3-oxazol-5-yl)methanamine
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